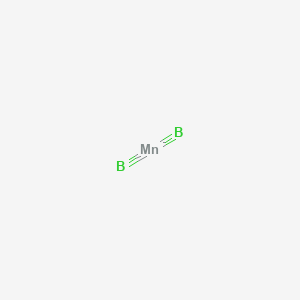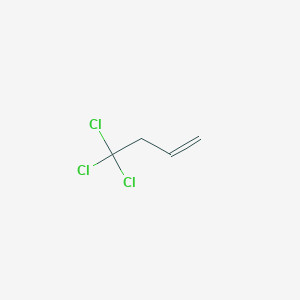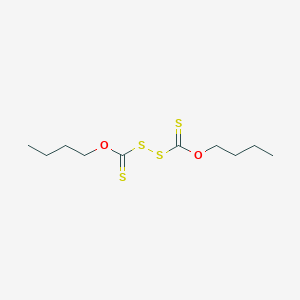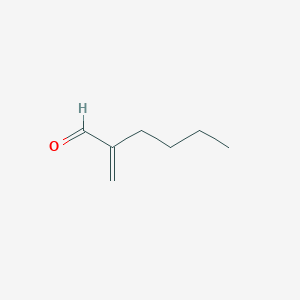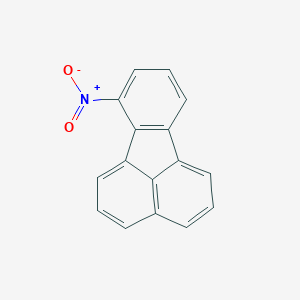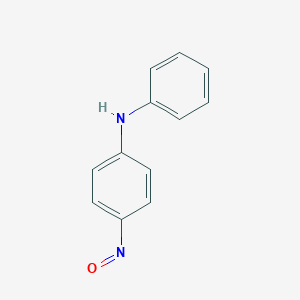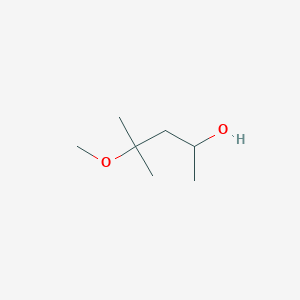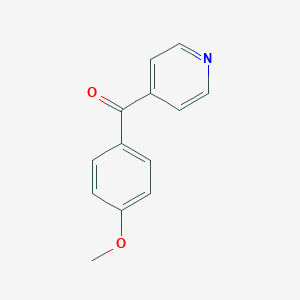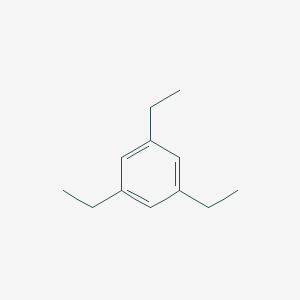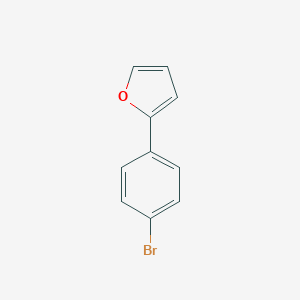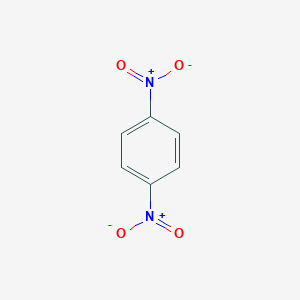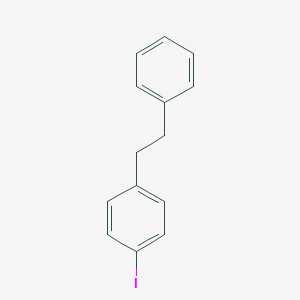
1-(4-Iodophenyl)-2-phenylethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Iodophenyl)-2-phenylethane, also known as 4-iodo-phenyl-phenylethane or 4-IPE, is a chemical compound that belongs to the family of phenylethanes. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dichloromethane. This compound has attracted the attention of researchers due to its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
The mechanism of action of 1-(4-Iodophenyl)-2-phenylethane is based on its ability to bind selectively to DAT in the brain. The binding of 4-IPE to DAT blocks the reuptake of dopamine by the presynaptic neuron, leading to an increase in extracellular dopamine levels. This increase in dopamine levels has been associated with various behavioral effects such as locomotor activity, reward, and reinforcement.
生化学的および生理学的効果
The biochemical and physiological effects of 1-(4-Iodophenyl)-2-phenylethane are primarily related to its interaction with DAT in the brain. The binding of 4-IPE to DAT leads to an increase in extracellular dopamine levels, which can affect various neurotransmitter systems such as glutamate, GABA, and acetylcholine. This increase in dopamine levels has been associated with various behavioral effects such as locomotor activity, reward, and reinforcement.
実験室実験の利点と制限
The use of 1-(4-Iodophenyl)-2-phenylethane as a radioligand for imaging studies of DAT has several advantages. Firstly, it allows for the non-invasive imaging of DAT in vivo, which is important for understanding the pathophysiology of various neuropsychiatric disorders. Secondly, it has high selectivity and affinity for DAT, which allows for accurate measurement of DAT density and function. However, there are also some limitations to the use of 4-IPE, such as its short half-life, which requires the use of high specific activity radioligands, and its potential for non-specific binding to other proteins in the brain.
将来の方向性
There are several future directions for research on 1-(4-Iodophenyl)-2-phenylethane. Firstly, there is a need for the development of new radioligands with improved properties such as longer half-life and higher specificity for DAT. Secondly, there is a need for further investigation of the role of DAT in various neuropsychiatric disorders such as addiction, depression, and schizophrenia. Thirdly, there is a need for the development of new therapeutic agents that target DAT, which could have potential applications in the treatment of these disorders. Finally, there is a need for further investigation of the biochemical and physiological effects of 4-IPE on other neurotransmitter systems in the brain.
合成法
The synthesis of 1-(4-Iodophenyl)-2-phenylethane can be achieved through several methods. One of the most common methods involves the reaction between 4-iodoacetophenone and benzylmagnesium chloride in the presence of a catalyst such as copper(I) iodide. Another method involves the reaction between 4-iodoacetophenone and benzene in the presence of a strong base such as sodium hydride.
科学的研究の応用
1-(4-Iodophenyl)-2-phenylethane has been used in scientific research as a radioligand for imaging studies of the dopamine transporter (DAT) in the brain. DAT is a protein that plays a crucial role in regulating dopamine levels in the brain, which is involved in various neurological processes such as reward, motivation, and movement control. The use of 4-IPE as a radioligand has allowed researchers to study the distribution and function of DAT in vivo, which has important implications for understanding the pathophysiology of various neuropsychiatric disorders such as Parkinson's disease, addiction, and depression.
特性
CAS番号 |
14310-25-9 |
|---|---|
製品名 |
1-(4-Iodophenyl)-2-phenylethane |
分子式 |
C14H13I |
分子量 |
308.16 g/mol |
IUPAC名 |
1-iodo-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C14H13I/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 |
InChIキー |
CTNREHGTRZZBQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)I |
正規SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)I |
その他のCAS番号 |
14310-25-9 |
同義語 |
4-Iodo-1-(2-phenylethyl)benzene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



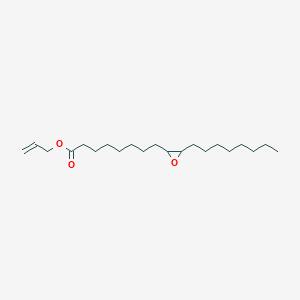
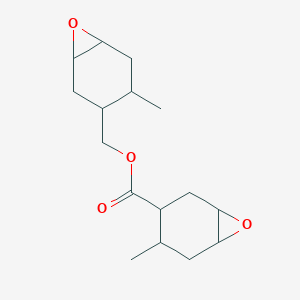
![9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B86032.png)
